molecular formula C18H13N5O3S B2986601 Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate CAS No. 2034571-10-1

Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate

Cat. No. B2986601
CAS RN: 2034571-10-1
M. Wt: 379.39
InChI Key: FFHNEPUBSZASSM-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Pyrimidine is another important component, which is a basic aromatic ring structure characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom and four carbon atoms . Pyrimidine, on the other hand, is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate, have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets can be harnessed to develop new therapies that may inhibit cancer cell growth or induce apoptosis in malignant cells.

Medicinal Chemistry: Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . Their molecular structure allows for the modulation of inflammatory pathways, potentially leading to novel treatments for conditions like arthritis and other inflammatory diseases.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors . Their electronic properties can be fine-tuned for use in various applications, including solar cells and flexible electronic devices.

Material Science: OLEDs

Thiophene derivatives are also utilized in the fabrication of organic light-emitting diodes (OLEDs) . Their ability to conduct electricity and emit light when an electric current is applied makes them valuable in the development of energy-efficient display and lighting technologies.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene compounds serve as corrosion inhibitors . They can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery and infrastructure.

Pharmaceutical Development: Voltage-gated Sodium Channel Blockers

Methyl 4-((5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate may be investigated for its potential as a voltage-gated sodium channel blocker . This application is particularly relevant in the development of local anesthetics and treatments for conditions associated with aberrant sodium channel activity.

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 4-[[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c1-25-18(24)11-2-4-13(5-3-11)21-16-14(8-19-10-20-16)17-22-15(23-26-17)12-6-7-27-9-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNEPUBSZASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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